Midodrine(1+)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

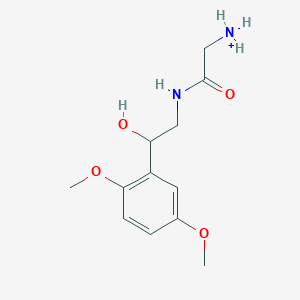

Midodrine(1+) is an ammonium ion resulting from the protonation of the primary amino group of midodrine. It is a conjugate acid of a midodrine.

Aplicaciones Científicas De Investigación

Orthostatic Hypotension

Midodrine has been extensively studied for its efficacy in treating orthostatic hypotension. A notable study involving 171 patients demonstrated that a 10 mg dose administered three times daily resulted in a significant increase in standing systolic blood pressure by approximately 22 mm Hg (p < 0.001) compared to placebo . Additionally, symptoms such as dizziness and syncope improved significantly.

| Study | Sample Size | Dosage | BP Increase | Symptom Improvement |

|---|---|---|---|---|

| Study 1 | 171 patients | 10 mg TID | 22 mm Hg | Yes |

| Study 2 | 97 patients | Variable (2.5-10 mg) | 28% at 10 mg | Yes |

Heart Failure with Reduced Ejection Fraction

Recent studies have explored midodrine's role in patients with heart failure with reduced ejection fraction (HFrEF). A large-scale study found that while midodrine reduced emergency room visits (HR: 0.77), it was associated with increased risks of respiratory failure and hospitalization (HR: 1.21) . Case reports indicate that midodrine can help manage hypotension in these patients, allowing for the up-titration of guideline-directed medical therapy (GDMT) .

Use in Critically Ill Patients

Midodrine has gained attention for its potential use in intensive care settings as an oral vasopressor agent. Observational studies suggest it may help wean patients off intravenous vasopressors while maintaining hemodynamic stability . However, randomized controlled trials have produced mixed results regarding its effectiveness in this context.

Off-Label Uses

Beyond its approved indication, midodrine has been investigated for several off-label applications:

- Urinary Incontinence : Its vasoconstrictive properties have been utilized to manage urinary stress incontinence.

- Neurogenic Conditions : Midodrine has been used for managing orthostatic hypotension related to neurological disorders and neuroleptic medications.

- Pediatric Applications : Early studies have shown its safety and efficacy in children with septic shock .

Case Studies

Several case studies highlight midodrine's effectiveness:

- Case Report on Heart Failure : An 81-year-old female patient with advanced heart failure was transitioned from intravenous noradrenaline to midodrine, resulting in improved blood pressure and urine output without significant adverse effects .

- Management of Orthostatic Hypotension : A study focused on patients with acute tetraplegia resistant to traditional treatments showed significant improvement in blood pressure after initiating midodrine therapy .

Safety Profile

The safety profile of midodrine is generally favorable; however, some adverse effects have been reported:

- Supine hypertension

- Urinary retention

- Pilomotor reactions

In clinical studies, side effects were typically mild to moderate and occurred in a minority of patients .

Propiedades

Fórmula molecular |

C12H19N2O4+ |

|---|---|

Peso molecular |

255.29 g/mol |

Nombre IUPAC |

[2-[[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]amino]-2-oxoethyl]azanium |

InChI |

InChI=1S/C12H18N2O4/c1-17-8-3-4-11(18-2)9(5-8)10(15)7-14-12(16)6-13/h3-5,10,15H,6-7,13H2,1-2H3,(H,14,16)/p+1 |

Clave InChI |

PTKSEFOSCHHMPD-UHFFFAOYSA-O |

SMILES canónico |

COC1=CC(=C(C=C1)OC)C(CNC(=O)C[NH3+])O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.